(2-Chloropropoxy)benzene

Beschreibung

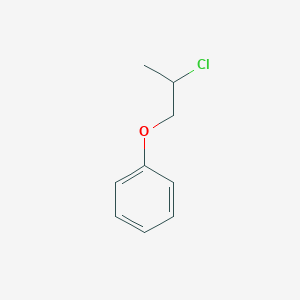

Nomenclature and Chemical Context of (2-Chloropropoxy)benzene

This compound is a precise chemical name that describes the molecule's structure. According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 2-chloropropoxybenzene. nih.gov It is classified as an ether, specifically an unsymmetrical ether, because the two organic groups attached to the oxygen atom are different: a phenyl group and a 2-chloropropyl group. wikipedia.org

The compound is also known by several synonyms, including 1-Phenoxy-2-chloropropane and 2-Chloropropyl Phenyl Ether. nih.govcymitquimica.com Its unique identity is definitively registered by its CAS Number, which is 53491-30-8. nih.govchemscene.com Structurally, the molecule consists of a benzene (B151609) ring bonded to an oxygen atom, which is in turn connected to a three-carbon propane (B168953) chain. A chlorine atom is substituted at the second position of this propyl chain. This combination of an aromatic ring, an ether functional group, and a halogen atom defines its chemical reactivity and physical properties.

Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁ClO | nih.govchemscene.com |

| Molecular Weight | 170.64 g/mol | nih.govchemscene.com |

| IUPAC Name | 2-chloropropoxybenzene | nih.gov |

| CAS Number | 53491-30-8 | nih.govchemscene.com |

Academic Relevance and Research Significance of Ethers in Organic Chemistry

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'). wikipedia.orgbyjus.com Their significance in organic chemistry is extensive and multifaceted, stemming from their versatile applications as solvents, their role as key intermediates in synthesis, and their presence in many biologically active molecules. solubilityofthings.comnumberanalytics.com

Historically, ethers like diethyl ether have been pivotal, famously used as one of the first surgical anesthetics. numberanalytics.combritannica.com In modern chemical research, ethers are indispensable solvents for a wide array of reactions. solubilityofthings.com Their ability to dissolve a broad range of polar and non-polar compounds, combined with their general low reactivity, makes them ideal media for reactions involving sensitive reagents like Grignard and organometallic compounds. solubilityofthings.combritannica.com The ether's oxygen atom can coordinate with and stabilize reactive species, facilitating chemical transformations without participating in the reaction itself. britannica.com

Beyond their role as solvents, the ether linkage is a common structural motif in many natural products, pharmaceuticals, and agrochemicals. numberanalytics.comalfa-chemistry.com For instance, the ether functional group is found in complex carbohydrates and lignin (B12514952). wikipedia.org In medicinal chemistry, incorporating an ether linkage can modify a molecule's physicochemical properties, such as solubility and metabolic stability, which can enhance its efficacy as a drug. numberanalytics.com The chemical stability of the C-O-C bond is a key feature, although ethers can be cleaved under specific, often harsh, conditions, such as with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), a reaction useful in synthetic chemistry. britannica.comnumberanalytics.com The ongoing development of greener synthesis methods, such as those using heterogeneous catalysis or microwave-assisted reactions, highlights the continuing importance of ethers in sustainable chemistry. labinsights.nl

Overview of Halogenated Organic Compounds in Synthesis and Material Science

Halogenated organic compounds, or organohalogens, are molecules that contain at least one halogen atom (fluorine, chlorine, bromine, or iodine). numberanalytics.com The introduction of a halogen into an organic molecule, a process known as halogenation, is a fundamental and powerful transformation in organic synthesis. numberanalytics.comnumberanalytics.com This modification can significantly alter the physical, chemical, and biological properties of the parent compound. numberanalytics.com

The importance of organohalogens stems from their wide-ranging applications. They are versatile synthetic intermediates, where the carbon-halogen bond (C-X) can be activated to form new carbon-carbon or carbon-heteroatom bonds, most notably in transition-metal-mediated cross-coupling reactions. thieme-connect.com This utility makes them foundational building blocks in the synthesis of complex molecules.

In medicinal chemistry and pharmaceuticals, a significant percentage of active ingredients contain halogen atoms. rsc.org Halogenation can enhance a drug's efficacy, stability, and ability to cross biological membranes. numberanalytics.comrsc.org Similarly, in the field of agrochemicals, many herbicides, insecticides, and fungicides are halogenated compounds. numberanalytics.comrsc.org The materials science sector also utilizes organohalogens in the production of polymers, flame retardants, and imaging agents for medical diagnosis. thieme-connect.comrsc.org Research continues to focus on developing more efficient and selective halogenation methods to access novel compounds for a variety of scientific and industrial applications. numberanalytics.commdpi.com

Historical Development of Propoxybenzene (B152792) Derivatives Research

The study of propoxybenzene derivatives is situated within the broader historical context of research into functionalized aromatic ethers. While a specific timeline for this compound itself is not extensively documented in early literature, the development of related compounds provides insight into the progression of this area of chemistry.

Research into substituted benzene derivatives, including ethers, gained significant momentum in the latter half of the 20th century. This was largely driven by the pursuit of novel synthetic methodologies and the need for versatile chemical intermediates for various industries, particularly pharmaceuticals and agrochemicals. For example, the synthesis of compounds like 2-(3-chloropropoxy)-1-methoxy-4-nitrobenzene (B1356495) arose from systematic investigations into nitrobenzene (B124822) derivatives for creating kinase inhibitors and other bioactive molecules.

Patents from the late 1980s describe novel propoxybenzene derivatives as useful intermediates for the synthesis of antibacterial agents, indicating active research in this period. epo.org These developments often involved standard synthetic techniques such as alkylation reactions, where a phenol (B47542) is treated with an appropriate alkyl halide under basic conditions to form the ether linkage. The exploration of such derivatives was, and continues to be, propelled by the goal of creating building blocks that can be used to construct more complex and valuable molecules for a wide range of applications. smolecule.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloropropoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRAIWUUCBYXHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340489 | |

| Record name | (2-Chloropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53491-30-8 | |

| Record name | (2-Chloropropoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53491-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloropropoxy Benzene

Etherification Reactions for Aryl Alkyl Ethers

The formation of the ether bond between a phenyl group and a chloropropyl group is a common and direct approach to synthesizing (2-Chloropropoxy)benzene. The Williamson ether synthesis stands out as a classical and highly applicable method.

Williamson Ether Synthesis and its Applicability to this compound

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. byjus.com It operates via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide ion or another suitable leaving group from an organohalide. byjus.commasterorganicchemistry.com

For the synthesis of this compound, this reaction involves the nucleophilic attack of a phenoxide ion on a propyl halide that is substituted with chlorine at the second carbon. The general reaction is robust, and its SN2 nature means it works best with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com

The synthesis of a chlorinated propoxybenzene (B152792), such as a derivative of the target compound, is effectively achieved by reacting a phenol (B47542) with a dihalogenated propane (B168953) in the presence of a base. A well-documented example is the synthesis of 1-Chloro-4-(3-chloropropoxy)benzene. In this reaction, p-chlorophenol is reacted with 1-bromo-3-chloropropane (B140262). prepchem.com The bromine atom serves as a better leaving group than the chlorine atom, allowing for selective displacement.

For the specific synthesis of this compound, the reactants would be phenol and a propyl derivative with a leaving group at the 1-position and a chlorine atom at the 2-position, such as 1,2-dichloropropane (B32752) or 1-bromo-2-chloropropane (B1583154). Phenol is first deprotonated by a base to form the more nucleophilic sodium or potassium phenoxide.

Typical reaction conditions are detailed in the table below, based on analogous preparations. prepchem.comchemicalbook.com

| Parameter | Condition | Rationale |

| Phenolic Reactant | Phenol | Source of the phenoxy group. |

| Alkyl Halide | 1,2-Dichloropropane or 1-Bromo-2-chloropropane | Provides the 2-chloropropoxy group. |

| Base | Anhydrous Potassium Carbonate (K₂CO₃) | Deprotonates phenol to form the phenoxide nucleophile. prepchem.comchemicalbook.com |

| Solvent | Acetone (B3395972) or Acetonitrile (B52724) | Polar aprotic solvents that facilitate SN2 reactions. byjus.comprepchem.com |

| Temperature | Reflux (50-100 °C) | Provides sufficient energy for the reaction to proceed at a reasonable rate. byjus.comprepchem.com |

| Reaction Time | Several hours (e.g., 3-16 hours) | To ensure completion of the reaction. prepchem.comchemicalbook.com |

To maximize the yield of this compound and minimize byproducts, several parameters of the Williamson ether synthesis can be optimized:

Choice of Base and Solvent: Strong bases like sodium hydride (NaH) can be used to fully deprotonate the phenol before adding the alkyl halide, which can improve reaction rates. masterorganicchemistry.com The choice of solvent is also critical; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often preferred as they effectively solvate the cation of the base while leaving the nucleophile relatively free, accelerating the SN2 reaction. byjus.com

Temperature Control: While heating is necessary, excessive temperatures can promote the E2 elimination side reaction, especially if a secondary alkyl halide is used. masterorganicchemistry.com Maintaining the temperature within the optimal range (typically 50-100 °C) is crucial for favoring substitution over elimination. byjus.com

Leaving Group: The nature of the leaving group on the alkyl halide is important. The reactivity order is I > Br > Cl. Using an alkyl halide with a better leaving group, such as 1-bromo-2-chloropropane instead of 1,2-dichloropropane, can lead to faster reaction times and potentially higher yields under milder conditions.

Alternative Etherification Pathways for Chlorinated Propoxybenzenes

Beyond the Williamson synthesis, other methods exist for forming aryl alkyl ethers, which could be adapted for synthesizing chlorinated propoxybenzenes.

Ullmann Condensation: A copper-catalyzed reaction that can form aryl ethers by coupling an aryl halide with an alcohol. While traditionally requiring harsh conditions, modern variations use ligands that allow the reaction to proceed under milder temperatures. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling: These advanced methods allow for the formation of aryl ethers from aryl halides or triflates and alcohols. These reactions often exhibit high yields and functional group tolerance, proceeding at mild temperatures (50-120°C). google.com

Reaction of Diazonium Salts: Arenediazonium tetrafluoroborate (B81430) salts can react with alcohols upon heating to produce aryl ethers. uni.edu However, this method can be limited by the need for large quantities of the alcohol and potential side reactions. uni.edu

Halogenation Routes to Introduce Chlorine into Propoxybenzene

An alternative synthetic strategy involves starting with propoxybenzene and introducing the chlorine atom in a subsequent step. This approach would target the substitution of a hydrogen atom with a chlorine atom.

Electrophilic Aromatic Halogenation Considerations for Benzene (B151609) Derivatives

This pathway involves the direct chlorination of the propoxybenzene aromatic ring, a classic example of electrophilic aromatic substitution (EAS). numberanalytics.com In this type of reaction, a chlorine atom (the electrophile) replaces a hydrogen atom on the benzene ring.

For this reaction to occur with a moderately activated ring like propoxybenzene, a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) is required. masterorganicchemistry.comwikipedia.orgjove.com The catalyst polarizes the Cl-Cl bond, creating a highly reactive electrophile that the benzene ring can attack. masterorganicchemistry.comjove.com

A critical consideration is the directing effect of the substituent already present on the ring. The propoxy group (–O–CH₂CH₂CH₃) is an activating group and an ortho, para-director. This means it directs incoming electrophiles to the positions immediately adjacent to it (ortho) and the position directly opposite it (para). Therefore, the electrophilic chlorination of propoxybenzene would not yield this compound, where the chlorine is on the alkyl chain. Instead, it would produce a mixture of 1-chloro-2-propoxybenzene (B14685760) and 1-chloro-4-propoxybenzene.

Radical Halogenation Approaches to Alkyl Side Chains

The synthesis of haloalkanes can be achieved through the radical halogenation of alkanes, a reaction that proceeds via a free radical chain mechanism involving initiation, propagation, and termination steps. pressbooks.publibretexts.org This process is typically initiated by ultraviolet (UV) light or heat, which causes the homolytic cleavage of a halogen molecule (e.g., Cl₂) into two halogen radicals. pressbooks.pubyoutube.com

In the context of producing a compound like this compound, a theoretical radical halogenation approach would involve the chlorination of propoxybenzene. The propagation phase would consist of a chlorine radical abstracting a hydrogen atom from the propyl side chain to form a propyl radical, which then reacts with a Cl₂ molecule to yield the chlorinated product and another chlorine radical, continuing the chain. libretexts.org

However, radical halogenation on alkanes is often not a preferred synthetic method due to a lack of selectivity, which frequently results in a mixture of products. pressbooks.publibretexts.org For an alkylbenzene derivative such as propoxybenzene, chlorination can occur at multiple positions on the alkyl chain. The reactivity of hydrogen atoms in radical chlorination generally follows the order of tertiary > secondary > primary. libretexts.org Therefore, reaction on the propoxy chain could yield both 1-chloropropoxy, 2-chloropropoxy, and 3-chloropropoxy isomers. Furthermore, substitution can also occur on the benzene ring itself, especially under certain conditions. libretexts.org This lack of regioselectivity makes radical halogenation a challenging and generally inefficient method for the specific synthesis of pure this compound.

Synthesis of Related Chloropropoxybenzene Isomers and Analogs

The synthesis of various chloropropoxybenzene derivatives is well-documented, typically employing the Williamson ether synthesis. This method involves the reaction of a phenoxide ion with an alkyl halide, proving to be a versatile and reliable route for preparing aryl ethers.

Synthesis of 1,4-Bis(3-chloropropoxy)benzene

The synthesis of 1,4-Bis(3-chloropropoxy)benzene is achieved by reacting p-dihydroxybenzene (hydroquinone) with 1-bromo-3-chloropropane. iucr.orgiucr.org The reaction is typically carried out in a polar aprotic solvent like acetone, with a base such as potassium carbonate. iucr.orgiucr.orgnih.gov The base deprotonates the hydroxyl groups of the hydroquinone (B1673460) to form a diphenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-3-chloropropane to form the ether linkages. iucr.orgiucr.org A notable yield of 76% has been reported under these conditions. iucr.orgiucr.org This compound is a useful intermediate in the synthesis of fluorescent pigments like diketopyrrolopyrrole derivatives. iucr.orgiucr.orgnih.gov

Table 1: Synthesis of 1,4-Bis(3-chloropropoxy)benzene

| Starting Material | Reagent | Base | Solvent | Conditions | Yield | Reference(s) |

|---|

Synthesis of 2,4-Dichloro-1-(3-chloropropoxy)benzene

While a specific experimental procedure for 2,4-dichloro-1-(3-chloropropoxy)benzene is not detailed in the surveyed literature, its synthesis can be reliably predicted based on analogous reactions. The synthesis of the related compound, 1-chloro-4-(3-chloropropoxy)benzene, involves the reaction of p-chlorophenol with 1-bromo-3-chloropropane in acetone with potassium carbonate as the base, yielding 87% of the product. prepchem.com

By analogy, the synthesis of 2,4-dichloro-1-(3-chloropropoxy)benzene would involve the Williamson ether synthesis starting from 2,4-dichlorophenol (B122985). The reaction would proceed by dissolving 2,4-dichlorophenol in a suitable polar aprotic solvent, such as acetone or acetonitrile, with a base like potassium carbonate to generate the corresponding phenoxide ion. This nucleophile would then be reacted with an alkylating agent like 1-bromo-3-chloropropane or 1,3-dichloropropane (B93676) under reflux to yield the target compound.

Table 2: Proposed Synthesis of 2,4-Dichloro-1-(3-chloropropoxy)benzene

| Starting Material | Reagent | Base | Solvent | Conditions |

|---|

Synthesis of 1-(3-Chloropropoxy)-2,5-dimethyl-4-prop-2-enylbenzene

Synthesis of 1-(3-Chloropropoxy)-4-iodobenzene

The synthesis of 1-(3-Chloropropoxy)-4-iodobenzene is achieved via a standard Williamson ether synthesis. chemsrc.com The reaction starts with 4-iodophenol, which is deprotonated using potassium carbonate to form the nucleophilic phenoxide. chemsrc.com This intermediate is then alkylated with 1-bromo-3-chloropropane. chemsrc.com The reaction utilizes the different reactivities of the halogens in the alkylating agent, where the bromine atom serves as a better leaving group than the chlorine atom, allowing for selective formation of the ether bond while retaining the chloro group on the propyl chain.

Table 3: Synthesis of 1-(3-Chloropropoxy)-4-iodobenzene

| Starting Material | Reagent | Base | Reference(s) |

|---|

Synthesis of 1,2-bis(3-chloropropoxy)benzene

The synthesis of 1,2-bis(3-chloropropoxy)benzene, while not explicitly detailed, would be analogous to the synthesis of its para isomer, 1,4-bis(3-chloropropoxy)benzene. iucr.orgiucr.org The procedure would involve the reaction of catechol (1,2-dihydroxybenzene) as the starting material. Catechol would be reacted with two equivalents of an alkylating agent, such as 1-bromo-3-chloropropane, in the presence of a base like potassium carbonate and a polar aprotic solvent like acetone. The reaction would proceed under reflux conditions to facilitate the double alkylation of both hydroxyl groups, yielding the final product.

Table 4: Proposed Synthesis of 1,2-bis(3-chloropropoxy)benzene

| Starting Material | Reagent | Base | Solvent | Conditions |

|---|

Synthesis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene (B1356495)

The preparation of 2-(3-chloropropoxy)-1-methoxy-4-nitrobenzene is typically achieved through a nucleophilic substitution reaction. This process involves the alkylation of a substituted phenol with a haloalkane.

A common synthetic route utilizes 2-methoxy-5-nitrophenol (B41512) as the starting material, which is reacted with a 3-carbon dihalogenated propane, such as 1-bromo-3-chloropropane or 1-chloro-3-iodopropane (B107403). chemicalbook.comgoogle.com The reaction is conducted in the presence of a base, with potassium carbonate being a frequent choice, and is facilitated by a suitable solvent like dimethylformamide (DMF) or acetonitrile. chemicalbook.comgoogle.com

The reaction proceeds by the deprotonation of the phenolic hydroxyl group by the base, forming a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the propyl halide, displacing the halide ion and forming the desired ether linkage. Heating the reaction mixture is typically required to drive the reaction to completion. chemicalbook.comgoogle.com

One documented procedure involves dissolving 2-methoxy-5-nitrophenol, potassium carbonate, and 1-bromo-3-chloropropane in DMF and heating the mixture to 80°C for three hours. This method has been reported to yield 2-(3-chloropropoxy)-1-methoxy-4-nitrobenzene in high purity and a 95% yield. google.com An alternative method uses 1-chloro-3-iodopropane and potassium carbonate in acetonitrile at 85°C for 3 hours, resulting in a 54% yield after purification. chemicalbook.com

Table 1: Reaction Conditions for the Synthesis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

| Reagent 1 | Reagent 2 | Base | Solvent | Temperature | Time | Yield | Reference |

| 2-methoxy-5-nitrophenol | 1-bromo-3-chloropropane | Potassium Carbonate | DMF | 80°C | 3 hours | 95% | google.com |

| 2-methoxy-5-nitrophenol | 1-chloro-3-iodopropane | Potassium Carbonate | Acetonitrile | 85°C | 3 hours | 54% | chemicalbook.com |

Purification and Isolation Techniques for this compound

The purification of this compound and related solid organic compounds from reaction mixtures is essential to obtain a product of high purity. The choice of method depends on the physical properties of the compound and the nature of the impurities. iitk.ac.in

Crystallization is the most common technique for purifying solid organic compounds. iitk.ac.in This method relies on the principle of differential solubility. An ideal solvent will dissolve the compound completely at a high temperature but only sparingly at a low temperature. masterorganicchemistry.comijddr.in Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. ijddr.in The process involves dissolving the crude product in a minimum amount of a suitable hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. masterorganicchemistry.com

Chromatography is a powerful set of techniques used for separating components of a mixture. hilarispublisher.com

Column Chromatography: This preparative technique is widely used for purification. The crude mixture is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs as components of the mixture travel down the column at different rates based on their differential adsorption to the stationary phase and solubility in the mobile phase. hilarispublisher.com For instance, the structurally similar 2-(3-chloropropoxy)-1-methoxy-4-nitrobenzene is purified using a silica gel column with an ethyl acetate/petroleum ether eluent. chemicalbook.com

Thin-Layer Chromatography (TLC): TLC is primarily an analytical technique used to monitor the progress of a reaction or to determine the purity of a sample. A small amount of the sample is spotted on a thin layer of adsorbent material, and the chromatogram is developed with a solvent. hilarispublisher.com

Extraction is a method used to separate a compound from a mixture based on its solubility in two immiscible liquid phases, typically water and an organic solvent. iitk.ac.in For a non-polar compound like this compound, liquid-liquid extraction can be used to separate it from water-soluble impurities. The crude product would be dissolved in an organic solvent, which is then washed with water to remove any polar, water-soluble byproducts. The purified compound is then recovered by evaporating the organic solvent. iitk.ac.in

Distillation is a technique used to purify liquids by separating them based on differences in their boiling points. masterorganicchemistry.com While this compound is a solid at room temperature, distillation under reduced pressure (vacuum distillation) could potentially be used if the compound is thermally stable and has a suitable boiling point under vacuum.

Reaction Mechanisms and Reactivity of 2 Chloropropoxy Benzene

Nucleophilic Substitution Reactions Involving the Chloropropoxy Moiety

The carbon atom bonded to the chlorine in the propoxy chain is an electrophilic center, making it a target for nucleophiles. This reactivity is central to the derivatization of (2-Chloropropoxy)benzene and related structures.

Mechanism of Chlorine Displacement (e.g., SN1, SN2 pathways)

The displacement of the chlorine atom in the (2-Chloropropoxy) moiety proceeds via nucleophilic substitution, which can follow either a concerted (SN2) or a stepwise (SN1) mechanism. The structure of the substrate—a secondary alkyl halide—means that both pathways are possible, and the predominant mechanism is dictated by the reaction conditions, including the strength of the nucleophile, the solvent, and the temperature. quora.comlibretexts.org

A bimolecular nucleophilic substitution (SN2) reaction involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group. masterorganicchemistry.com This mechanism is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. vedantu.comkhanacademy.org For this compound, the steric hindrance around the secondary carbon is a critical factor; bulky nucleophiles may disfavor this pathway. blogspot.com

A unimolecular nucleophilic substitution (SN1) reaction occurs in two steps. The first and rate-determining step is the spontaneous dissociation of the chloride ion to form a secondary carbocation intermediate. This is followed by a rapid attack of the nucleophile on the planar carbocation. masterorganicchemistry.com This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate. vedantu.comkhanacademy.org Carbocation rearrangements are possible but less likely in this specific structure unless adjacent stabilizing groups are present.

The choice between SN1 and SN2 pathways is a competition. Strong nucleophiles and lower temperatures will favor the SN2 mechanism, leading to an inversion of stereochemistry if the carbon is chiral. Weak nucleophiles (such as the solvent itself in solvolysis) and conditions that stabilize a carbocation will favor the SN1 mechanism, typically resulting in a mixture of stereoisomers (racemization). libretexts.orgvedantu.com

| Factor | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Substrate Structure | Favored by tertiary > secondary alkyl halides due to carbocation stability. | Favored by methyl > primary > secondary alkyl halides due to less steric hindrance. |

| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH). | Favored by strong nucleophiles (e.g., OH⁻, RO⁻, CN⁻). |

| Solvent | Favored by polar protic solvents (e.g., water, ethanol). | Favored by polar aprotic solvents (e.g., acetone (B3395972), DMF). |

| Kinetics | Unimolecular, Rate = k[Substrate]. masterorganicchemistry.com | Bimolecular, Rate = k[Substrate][Nucleophile]. vedantu.comyoutube.com |

| Stereochemistry | Racemization (mixture of retention and inversion). vedantu.com | Inversion of configuration. vedantu.com |

| Intermediate | Carbocation. | Transition state (no intermediate). |

Reactions with Amines (e.g., Synthesis of 7-(3-(benzo[d]thiazol-2-ylamino)propoxy)-4-methyl-2H-chromen-2-one derivatives from 7-(3-Chloropropoxy)-4-methyl-2H-chromen-2-one)

The chlorine atom on the propoxy chain can be readily displaced by amine nucleophiles to form new carbon-nitrogen bonds. This reaction is a cornerstone for synthesizing various biologically active molecules and functional materials. A notable example is the synthesis of coumarin (B35378) derivatives, which are known for a wide range of pharmacological activities. niscpr.res.inrdd.edu.iq

In a representative synthesis, 7-(3-Chloropropoxy)-4-methyl-2H-chromen-2-one can serve as an alkylating agent for various amines. For instance, its reaction with an amino-functionalized benzothiazole, such as 2-aminobenzothiazole, would proceed via nucleophilic substitution. The nitrogen atom of the amine attacks the carbon bearing the chlorine, displacing the chloride ion and forming a secondary amine linkage. This reaction is typically carried out in the presence of a base to neutralize the HCl generated. The resulting 7-(3-(benzo[d]thiazol-2-ylamino)propoxy)-4-methyl-2H-chromen-2-one derivatives combine the structural features of both coumarin and benzothiazole, which is a common strategy in medicinal chemistry to develop compounds with enhanced biological profiles. rdd.edu.iq

Formation of Ethers via Alkoxide Reaction

The reaction of this compound or its derivatives with an alkoxide (RO⁻) is a classic example of the Williamson ether synthesis. This method forms a new ether linkage through an SN2 mechanism. organicchemistrytutor.combyjus.com In this process, an alcohol is first deprotonated by a strong base (like sodium hydride, NaH) to form a potent alkoxide nucleophile. This alkoxide then attacks the secondary carbon of the chloropropoxy group, displacing the chloride and forming the corresponding ether.

However, the Williamson ether synthesis has limitations when using secondary alkyl halides. vedantu.compearson.com Because alkoxides are strong bases as well as strong nucleophiles, a competing elimination (E2) reaction can occur, leading to the formation of an alkene side product. byjus.comchemistrytalk.org The outcome of the reaction depends on several factors:

Steric Hindrance: Bulky alkoxides or substrates increase the likelihood of elimination. byjus.comchemistrytalk.org

Base Strength: Stronger bases favor elimination.

Temperature: Higher temperatures tend to favor elimination over substitution.

To maximize the yield of the desired ether, the reaction is best performed with a primary alkyl halide and an alkoxide. When the substrate is a secondary halide, such as in this compound, careful selection of a less sterically hindered alkoxide and moderate reaction temperatures are crucial to favor the SN2 pathway. organicchemistrytutor.com

Reactions Leading to Fluorescent Diketopyrrolopyrrole Pigments

Diketopyrrolopyrrole (DPP) pigments are a class of high-performance organic chromophores known for their brilliant colors, high stability, and strong fluorescence. mdpi.comnih.gov The synthesis of novel DPP derivatives often involves the chemical modification of existing, commercially available DPP precursors. nih.govbeilstein-journals.org

While this compound itself is not a direct precursor in the most common DPP syntheses, the underlying principle of nucleophilic substitution is relevant to the functionalization of DPP-related structures. For instance, chiral DPPs have been synthesized by attaching functional groups through an ether linkage to the aryl backbone of the chromophore via a Mitsunobu reaction, a type of nucleophilic substitution. researchgate.net

More commonly, new DPP derivatives are created through post-functionalization of a DPP core that already contains halogen substituents on its flanking aryl rings (e.g., Pigment Red 254). These aryl chlorides or bromides can undergo various transition-metal-catalyzed cross-coupling reactions. However, another strategy involves nucleophilic aromatic substitution (SNAr) on highly activated aromatic rings. For example, DPPs functionalized with pentafluorophenyl groups can readily react with nucleophiles like thiols and phenols to create new fluorescent dyes. beilstein-journals.org In such cases, the strong electron-withdrawing nature of the DPP core and the fluorine atoms activates the ring toward nucleophilic attack, allowing for selective substitution. beilstein-journals.org

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of this compound

The benzene ring of this compound is electron-rich and can react with strong electrophiles in electrophilic aromatic substitution (EAS) reactions. In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, allowing for the introduction of various functional groups.

Directing Effects of the Phenoxy and Chloropropoxy Groups

The substituent already present on the benzene ring—the (2-Chloropropoxy) group (-O-CH(CH₃)CH₂Cl)—governs the rate and regioselectivity of subsequent EAS reactions. chemistrytalk.orgwikipedia.org This directing effect is a result of the interplay between inductive and resonance effects. stackexchange.comlibretexts.org

The (2-Chloropropoxy) group is classified as an activating, ortho-, para-director .

Resonance Effect (+R): The oxygen atom directly attached to the benzene ring possesses lone pairs of electrons. These electrons can be delocalized into the aromatic π-system through resonance. brainly.comminia.edu.egyoutube.com This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself (activating effect). The resonance structures show a buildup of negative charge specifically at the ortho and para positions, making these sites the most favorable for electrophilic attack. youtube.comorganicchemistrytutor.com

Inductive Effect (-I): Oxygen is an electronegative atom, so it withdraws electron density from the ring through the sigma bond (an electron-withdrawing inductive effect). libretexts.orglibretexts.org Additionally, the chlorine atom on the propyl chain further enhances this inductive withdrawal. However, for substituents where the atom connected to the ring has lone pairs (like oxygen or nitrogen), the electron-donating resonance effect is significantly stronger and dominates over the inductive effect. minia.edu.eglibretexts.org

Therefore, the net effect is that the (2-Chloropropoxy) group activates the ring and directs incoming electrophiles to the ortho and para positions. The para product is often favored over the ortho product due to reduced steric hindrance.

| Substituent Group | Effect Type | Reactivity Effect | Directing Effect |

|---|---|---|---|

| (2-Chloropropoxy) Group | Resonance Effect (+R) | Activating (Donates e⁻ density to the ring) | Ortho, Para-directing |

| Inductive Effect (-I) | Deactivating (Withdraws e⁻ density from the ring) | - | |

| Overall Effect | The +R effect outweighs the -I effect, making the group an overall activator and an ortho, para-director. libretexts.org |

Catalytic Transformations of this compound

Catalytic methods offer pathways for selective transformations of this compound.

Catalytic Hydrogenolysis/Dehalogenation: The carbon-chlorine bond in the side chain can be susceptible to catalytic hydrogenolysis. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen (e.g., H₂ gas). This process would selectively remove the chlorine atom, converting the (2-chloropropoxy) group into a propoxy group, yielding propoxybenzene (B152792).

Catalytic Ether Cleavage: The aryl ether bond (Cₐᵣ-O) can be cleaved under certain catalytic conditions. This is a significant area of research, particularly in the context of lignin (B12514952) depolymerization. acs.orgrsc.orgnih.gov Various catalytic systems, often involving transition metals like nickel or cobalt in combination with a Lewis acid, can effect the cleavage of the ether linkage. acs.org Depending on the catalyst and reaction conditions, this could lead to the formation of phenol (B47542) and various products derived from the 2-chloropropoxy side chain. The catalytic dealkylation of ethers to alcohols on metal surfaces has also been demonstrated. nih.gov

Table 2: Potential Catalytic Transformations of this compound

| Transformation | Catalyst System (Example) | Expected Product(s) |

|---|---|---|

| Dehalogenation | Pd/C, H₂ | Propoxybenzene |

| Ether Cleavage | Ni or Co-based catalysts | Phenol, 2-chloropropanol derivatives |

Spectroscopic Analysis and Structural Elucidation of 2 Chloropropoxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of (2-Chloropropoxy)benzene provides critical information regarding the electronic environment of the protons in the molecule. The spectrum, typically recorded in a deuterated solvent like CDCl₃, reveals distinct signals for the aromatic and aliphatic protons.

The aromatic protons on the benzene (B151609) ring typically appear in the downfield region of the spectrum, from approximately 6.90 to 7.27 ppm. This region often shows complex splitting patterns due to the coupling between adjacent protons on the ring. The protons on the propyl chain are observed further upfield. The methine proton (CH) adjacent to the chlorine atom is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the electronegative chlorine. This signal is often a multiplet. The methylene (B1212753) protons (OCH₂) adjacent to the oxygen atom of the ether linkage are also deshielding and appear as a multiplet. The methyl protons (CH₃) are typically the most shielded of the aliphatic protons and appear as a doublet in the upfield region of the spectrum.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.27 | m |

| Aromatic (C₆H₅) | 6.94 | m |

| Aromatic (C₆H₅) | 6.90 | m |

| Methine (CHCl) | 4.25 | m |

| Methylene (OCH₂) | 4.13 | m |

| Methylene (OCH₂) | 3.96 | m |

| Methyl (CH₃) | 1.61 | d |

Data is based on typical values and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In this compound, a total of seven distinct signals are expected in the broadband decoupled spectrum, corresponding to the nine carbon atoms, with some aromatic carbons being chemically equivalent due to symmetry.

The carbons of the benzene ring typically resonate in the downfield region of the spectrum, generally between 110 and 160 ppm. The carbon atom attached to the ether oxygen (ipso-carbon) is the most deshielded of the aromatic carbons. The other aromatic carbons will appear as distinct signals in this region. The aliphatic carbons of the 2-chloropropoxy group will appear in the upfield region. The carbon atom bonded to the chlorine (CHCl) is significantly deshielded and is expected to appear around 50-60 ppm. The carbon atom bonded to the ether oxygen (OCH₂) will also be deshielded, typically appearing in the 60-70 ppm range. The methyl carbon (CH₃) will be the most shielded of the aliphatic carbons, appearing furthest upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C (ipso) | 158.2 |

| C (aromatic) | 129.5 |

| C (aromatic) | 121.2 |

| C (aromatic) | 114.7 |

| CH₂ (alkoxy) | 71.8 |

| CH (chloro) | 54.5 |

| CH₃ | 20.9 |

Predicted values are based on computational models and empirical data.

2D NMR Techniques for Connectivity Elucidation

While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR techniques are invaluable for determining the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, cross-peaks would be expected between the methine proton (CHCl) and the adjacent methylene (OCH₂) and methyl (CH₃) protons. Correlations between the aromatic protons would also be observed, helping to confirm their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak for each C-H bond, connecting the proton signal on one axis to the carbon signal on the other. This would definitively assign the proton signals to their corresponding carbon atoms in the propoxy chain and the benzene ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons or heteroatoms. In this compound, an HMBC experiment would show correlations between the methylene protons (OCH₂) and the ipso-carbon of the benzene ring, confirming the ether linkage. Correlations between the methine proton (CHCl) and the methyl carbon (CH₃), and vice-versa, would further solidify the structure of the propyl chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

C-O-C Ether Stretch: A strong, characteristic absorption band for the C-O-C stretching vibration of the ether linkage is expected in the region of 1260-1000 cm⁻¹. For aryl alkyl ethers, two distinct bands are often observed: an asymmetric stretch around 1275-1200 cm⁻¹ and a symmetric stretch around 1075-1020 cm⁻¹.

C-H Aromatic Stretch: The stretching vibrations of the C-H bonds on the benzene ring typically appear at wavenumbers just above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹.

C-H Aliphatic Stretch: The C-H stretching vibrations of the sp³ hybridized carbons in the propyl chain will absorb in the region of 3000-2850 cm⁻¹.

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to one or more sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region.

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond is expected to appear in the fingerprint region of the spectrum, typically in the range of 800-600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aryl Alkyl Ether | C-O-C Asymmetric Stretch | 1275 - 1200 |

| Aryl Alkyl Ether | C-O-C Symmetric Stretch | 1075 - 1020 |

| Aromatic | C-H Stretch | 3100 - 3000 |

| Aliphatic | C-H Stretch | 3000 - 2850 |

| Aromatic | C=C Stretch | 1600 - 1450 |

| Alkyl Halide | C-Cl Stretch | 800 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak will also be observed, which is characteristic of compounds containing one chlorine atom.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for ethers include cleavage of the C-O bond. For this compound, this could lead to the formation of a phenoxy radical and a 2-chloropropyl cation, or a phenyl cation and a 2-chloropropoxy radical. Alpha-cleavage adjacent to the oxygen is also a common fragmentation pathway for ethers. The loss of a chlorine atom or a propyl group from the molecular ion are also plausible fragmentation routes.

Table 4: Significant Peaks in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 172 | 4.1 | [M+2]⁺ (with ³⁷Cl) |

| 170 | 12.4 | [M]⁺ (with ³⁵Cl) |

| 94 | 100.0 | [C₆H₅OH]⁺ (Phenol) |

| 77 | 12.1 | [C₆H₅]⁺ (Phenyl) |

| 65 | 6.0 | [C₅H₅]⁺ |

| 39 | 8.5 | [C₃H₃]⁺ |

High-Resolution Mass Spectrometry (HRMS)

While standard mass spectrometry provides nominal mass, high-resolution mass spectrometry (HRMS) can determine the exact mass of an ion with high precision. This allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. For this compound, with a molecular formula of C₉H₁₁ClO, HRMS would be able to distinguish its exact mass from other ions with the same nominal mass but different elemental compositions, thus confirming the molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelength of light absorbed is dependent on the energy difference between these electronic states, which is in turn determined by the molecular structure, particularly the presence of chromophores.

For this compound, the primary chromophore is the benzene ring. Unsubstituted benzene typically exhibits two main absorption bands in the UV region: a strong primary band (π → π) around 204 nm and a weaker, fine-structured secondary band (also π → π) around 254 nm. The presence of the (2-chloropropoxy) substituent on the benzene ring is expected to influence these absorption characteristics.

The oxygen atom of the ether linkage, with its non-bonding electrons, can interact with the π-electron system of the benzene ring. This interaction, known as a p-π conjugation, generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands. This is because the lone pair of electrons on the oxygen atom can delocalize into the aromatic ring, raising the energy of the highest occupied molecular orbital (HOMO) and decreasing the energy gap for π → π* transitions. Consequently, less energy is required for the electronic transition, resulting in absorption at a longer wavelength.

A hypothetical UV-Vis absorption data table for this compound, based on the expected effects of the alkoxy substituent, is presented below. It is important to note that these are estimated values and require experimental verification.

| Electronic Transition | Predicted λmax (nm) | **Typical Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) ** |

| π → π* (Primary Band) | ~ 220 - 240 | High |

| π → π* (Secondary Band) | ~ 270 - 290 | Moderate |

The chloroalkyl group is not expected to significantly alter the electronic transitions of the benzene ring as it is insulated by the ether linkage and does not directly conjugate with the π-system. Its primary influence would be through inductive effects, which are generally less pronounced on the UV-Vis spectrum compared to resonance effects.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the determination of the crystal lattice parameters and the exact position of each atom in the molecule, providing detailed insights into bond lengths, bond angles, and intermolecular interactions in the solid state.

The determination of the crystal structure of this compound would provide invaluable information about its molecular geometry and packing in the solid phase. Key structural parameters that could be elucidated include:

Conformation of the (2-chloropropoxy) side chain: The dihedral angles along the C-C and C-O bonds of the side chain would reveal its preferred spatial orientation.

Orientation of the side chain relative to the benzene ring: The angle between the plane of the benzene ring and the plane of the C-O-C linkage would be determined.

Intermolecular interactions: The analysis would reveal any significant non-covalent interactions, such as C-H···π interactions or halogen bonding, which govern the crystal packing.

Despite a thorough search of crystallographic databases and scientific literature, no experimental single-crystal X-ray diffraction data for this compound has been found. Therefore, the precise solid-state structure, including unit cell parameters and atomic coordinates, remains undetermined.

The table below outlines the type of information that would be obtained from a successful X-ray crystallographic analysis of this compound.

| Crystallographic Parameter | Information Provided |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |

| Bond Lengths | The precise distances between bonded atoms. |

| Bond Angles | The angles formed by three connected atoms. |

| Torsion Angles | The dihedral angles describing the conformation of the molecule. |

| Intermolecular Contacts | The distances and types of interactions between neighboring molecules. |

Without experimental data, any discussion of the solid-state structure of this compound would be purely speculative. The successful crystallization and subsequent X-ray diffraction analysis of this compound would be necessary to provide definitive structural insights.

Computational Chemistry Studies on 2 Chloropropoxy Benzene

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of (2-Chloropropoxy)benzene. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. semanticscholar.orgglobalresearchonline.net For this compound, DFT calculations, often employing functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in combination with a basis set such as 6-311++G(d,p), are used to optimize the molecular geometry and compute key electronic descriptors. researchgate.net

These studies yield insights into the molecule's reactivity through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. globalresearchonline.net The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. globalresearchonline.netresearchgate.net

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule and identify sites susceptible to electrophilic and nucleophilic attack. dntb.gov.ua Analysis of global reactivity descriptors, such as chemical potential and hardness, can also predict the stability and reactivity of the compound. globalresearchonline.net

| Property | Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.85 eV | Indicates electron-donating capability |

| ELUMO | -0.95 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.90 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.15 D | Measures molecular polarity |

| Chemical Hardness (η) | 2.95 eV | Resistance to change in electron distribution |

Ab initio methods are calculations based directly on theoretical principles without the inclusion of experimental data. Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are high-accuracy ab initio methods used to account for dynamic electron correlation, which is often insufficiently described by standard DFT. ucsb.edu

These methods are computationally more demanding but provide benchmark-quality results for energies and geometries. arxiv.orgchemrxiv.org For this compound, CCSD(T) calculations, particularly when extrapolated to the complete basis set (CBS) limit, would offer a highly accurate reference for its thermodynamic properties. arxiv.org The CCSD(T) method is often considered the "gold standard" in quantum chemistry for its precise energy predictions. ucsb.edu While full geometry optimization at the CCSD(T) level can be resource-intensive, single-point energy calculations on DFT-optimized geometries are common for refining energetic data. ucsb.edu

This compound possesses significant conformational flexibility due to the rotatable bonds in its propoxy side chain. Conformational analysis aims to identify the various spatial arrangements (conformers) of the molecule and their relative stabilities. This process involves systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy of each resulting structure.

Energy minimization algorithms, such as steepest descent or conjugate gradient, are then applied to locate the stationary points on the potential energy surface, which correspond to stable conformers (local minima). hakon-art.commdpi.com This analysis is crucial for determining the molecule's most probable three-dimensional structure under given conditions, as low-energy conformations are the most stable and thus most populated. hakon-art.com The process begins with an initial 3D structure, which is then refined through an iterative optimization to find the geometry with the lowest potential energy. mdpi.comarxiv.org

| Conformer | Dihedral Angle (°) (O-C-C-Cl) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| Anti | ~180 | 0.00 (Global Minimum) | 65.1 |

| Gauche 1 | ~60 | 0.75 | 17.8 |

| Gauche 2 | ~-60 | 0.75 | 17.1 |

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior and conformational flexibility of this compound. Unlike quantum methods that focus on static structures, MD simulates the movement of atoms and molecules over time by solving Newton's equations of motion.

In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a solvent box), and its trajectory is calculated over a period ranging from nanoseconds to microseconds. This provides a dynamic picture of how the molecule explores different conformations, how the side chain flexes and rotates, and how it interacts with its surroundings. researchgate.net These simulations are particularly useful for understanding how the molecule behaves in a solution, which is more representative of real-world chemical systems. The results can reveal the most populated conformational states and the energy barriers for transitioning between them. mdpi.com

Prediction of Spectroscopic Properties using Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. arxiv.org By calculating the properties associated with various spectroscopic techniques, researchers can validate experimental results and gain a deeper understanding of the molecule's structure. arkat-usa.org

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. arkat-usa.org Comparing these theoretical spectra with experimental data helps in the definitive assignment of ambiguous peaks and confirms the proposed molecular structure. dntb.gov.uaschrodinger.com

Vibrational Spectroscopy (IR and Raman) : The harmonic vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to atomic positions. These calculated frequencies correspond to the vibrational modes of the molecule and can be directly compared to experimental FT-IR and Raman spectra. researchgate.net This comparison is invaluable for assigning specific bands in the experimental spectra to particular molecular motions, such as C-Cl stretches or benzene (B151609) ring vibrations. schrodinger.com

UV-Visible Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. arkat-usa.org It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies and their corresponding oscillator strengths can be used to simulate a UV-Vis spectrum, providing insight into the electronic structure and chromophores within the molecule.

| Spectroscopy Type | Predicted Value | Experimental Value | Assignment |

|---|---|---|---|

| 13C NMR | δ 68.2 ppm | δ 67.9 ppm | Carbon atom bonded to Chlorine |

| 1H NMR | δ 4.15 ppm | δ 4.11 ppm | Proton on carbon bonded to Chlorine |

| FT-IR | ν 695 cm-1 | ν 698 cm-1 | C-Cl stretching vibration |

| UV-Vis | λmax 268 nm | λmax 270 nm | π → π* transition in the benzene ring |

Computational Studies on Reaction Mechanisms and Transition States

Computational methods are essential for elucidating the detailed pathways of chemical reactions. For this compound, a likely reaction to study would be nucleophilic substitution at the secondary carbon bonded to the chlorine atom.

Using DFT, the entire potential energy surface of the reaction can be mapped out. This involves identifying and optimizing the geometries of the reactants, products, any intermediates, and, most importantly, the transition states (TS). nih.govmdpi.com A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path. nih.gov

By calculating the energies of these stationary points, the activation energy (ΔG‡) of the reaction can be determined, which provides critical information about the reaction kinetics. rsc.org These studies can also reveal the stereochemistry and regioselectivity of a reaction by comparing the activation barriers of different possible pathways. nih.gov For instance, a concerted Sₙ2-like mechanism could be compared against a stepwise mechanism involving a carbocation intermediate.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nu- | 0.0 |

| Transition State (TS) | [Nu---C---Cl]‡ complex | +22.5 |

| Products | (2-Nu-propoxy)benzene + Cl- | -15.0 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to develop predictive models for the biological activities of chemical compounds based on their molecular structures. For derivatives of this compound, QSAR studies aim to establish a mathematical relationship between the structural or physicochemical properties of these molecules and their biological effects, such as toxicity or therapeutic activity. These models are valuable tools in medicinal chemistry and toxicology for predicting the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts.

The development of a QSAR model for this compound derivatives typically involves a dataset of compounds with known activities. The chemical structures are represented by numerical values known as molecular descriptors, which can be categorized as constitutional, topological, geometrical, and quantum-chemical. Through statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a model is built that correlates these descriptors with the observed biological activity.

Research in the field of substituted benzene derivatives has highlighted the importance of several key descriptors in determining their biological activity. These often include parameters related to:

Hydrophobicity: The octanol-water partition coefficient (logP) is a common descriptor that quantifies the lipophilicity of a molecule. For many benzene derivatives, hydrophobicity plays a significant role in their ability to cross cell membranes and interact with biological targets.

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as dipole moments, are used to characterize the electronic nature of the molecules. These properties are crucial for understanding interactions with biological receptors.

Steric and Topological Features: Molecular weight, molecular volume, and various topological indices provide information about the size, shape, and branching of the molecules, which can influence their binding affinity to target sites.

A hypothetical QSAR study on a series of this compound derivatives might explore how different substituents on the benzene ring affect a particular biological endpoint, for instance, acute toxicity to an aquatic organism. The goal would be to derive an equation that can predict this toxicity based on the calculated descriptors.

For example, a simplified QSAR model for the toxicity of a set of hypothetical this compound derivatives could be represented by the following equation:

log(1/EC50) = a * logP + b * LUMO + c

Where:

EC50 is the half maximal effective concentration.

logP is the logarithm of the octanol-water partition coefficient.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

a, b, and c are constants determined from the regression analysis.

The following interactive data table presents hypothetical data for a series of this compound derivatives to illustrate the relationship between their structural descriptors and a predicted biological activity.

| Compound | Substituent (R) | logP | LUMO (eV) | Predicted log(1/EC50) |

| 1 | H | 3.1 | -0.5 | 2.5 |

| 2 | 4-Cl | 3.8 | -0.8 | 3.1 |

| 3 | 4-NO2 | 2.9 | -1.5 | 3.5 |

| 4 | 4-CH3 | 3.6 | -0.4 | 2.8 |

| 5 | 4-OCH3 | 3.2 | -0.3 | 2.6 |

This table demonstrates how variations in the substituent 'R' on the benzene ring of this compound can alter the physicochemical properties (logP and LUMO energy), which in turn would be expected to influence the biological activity, as predicted by a QSAR model. Such models, once validated, can be powerful tools for the rational design of new derivatives with desired activity profiles while potentially minimizing adverse effects.

Research on Derivatives and Analogs of 2 Chloropropoxy Benzene

Synthesis and Characterization of Substituted (2-Chloropropoxy)benzene Derivatives

The synthesis of substituted this compound derivatives can be approached through various established organic chemistry methodologies. A primary strategy involves the introduction of functional groups onto the benzene (B151609) ring via electrophilic aromatic substitution (EAS). The nature of the (2-Chloropropoxy) group, being an alkoxy group, directs incoming electrophiles primarily to the ortho and para positions.

Common synthetic transformations include:

Nitration: Introducing a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporating halogen atoms (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Adding alkyl or acyl groups to the ring, although the presence of the ether group can sometimes complicate these reactions.

Sulfonation: Introducing a sulfonic acid group (-SO₃H).

Alternatively, derivatives can be synthesized by starting with a substituted phenol (B47542) and then introducing the 2-chloropropoxy side chain.

Once synthesized, these new derivatives require thorough characterization to confirm their structure and purity. Standard analytical techniques employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.

Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Elemental Analysis: To determine the empirical formula of the synthesized derivative.

Investigation of Structure-Reactivity Relationships in Derivatives

The relationship between the structure of a molecule and its chemical reactivity is a fundamental concept in organic chemistry. For derivatives of this compound, this involves studying how different substituents on the benzene ring affect the reactivity of the molecule as a whole. The (2-Chloropropoxy) group itself is an activating group due to the lone pairs of electrons on the oxygen atom, which can be donated to the aromatic ring, increasing its electron density and making it more susceptible to electrophilic attack.

The introduction of additional substituents can either enhance or diminish this effect.

Electron-Donating Groups (EDGs): Substituents like alkyl (-R), hydroxyl (-OH), or amino (-NH₂) groups further activate the ring, increasing the rate of electrophilic aromatic substitution.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or carbonyl (-C=O) deactivate the ring by pulling electron density away from it, thus slowing down the rate of EAS reactions.

Quantitative structure-activity relationship (QSAR) studies, often employing principles like the Hammett equation, can be used to correlate the electronic properties of the substituents with reaction rates, providing a deeper understanding of these relationships. Such approaches are widely applied to benzene derivatives to predict their reactivity.

Studies on the Impact of Substituents on Chemical Behavior

Substituents not only affect the rate of reaction but also dictate the regioselectivity of electrophilic aromatic substitution. The directing effects of substituents are crucial for planning synthetic routes.

Ortho, Para-Directing Groups: The (2-Chloropropoxy) group is an ortho, para-director. Other activators and halogens also direct incoming electrophiles to these positions. For example, in the synthesis of o-dibromobenzene, a blocking group strategy using -SO₃H is employed to direct the second bromine to the ortho position exclusively pressbooks.pub.

Meta-Directing Groups: Strong deactivating groups, such as -NO₂ or -SO₃H, direct incoming groups to the meta position.

The interplay between the existing (2-Chloropropoxy) group and a second substituent determines the substitution pattern on a disubstituted ring. If their directing effects align, a single major product is often formed. If they oppose, a mixture of products may result. Furthermore, steric hindrance can play a significant role; a bulky substituent may favor substitution at the less sterically hindered position (e.g., para over ortho).

Table 1: Predicted Impact of Substituents on the Chemical Behavior of this compound Derivatives

| Substituent (X) | Electronic Effect | Ring Reactivity (vs. parent) | Directing Influence |

| -CH₃ (Methyl) | Electron-Donating | Increased | ortho, para |

| -NO₂ (Nitro) | Electron-Withdrawing | Decreased | meta |

| -Cl (Chloro) | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Decreased | ortho, para |

| -OH (Hydroxyl) | Electron-Donating | Increased | ortho, para |

| -COOH (Carboxylic Acid) | Electron-Withdrawing | Decreased | meta |

Exploration of Stereoisomers (e.g., ((2S)-2-Chloropropyl)benzene)

The "(2-Chloropropoxy)" part of the parent compound's name indicates that the chlorine atom is attached to the second carbon of the propyl chain. This carbon atom is a chiral center, meaning it is attached to four different groups. Consequently, this compound can exist as a pair of enantiomers: (R)-(2-Chloropropoxy)benzene and (S)-(2-Chloropropoxy)benzene.

An analog, ((2S)-2-Chloropropyl)benzene, highlights the importance of stereochemistry in this class of molecules evitachem.comsmolecule.comchemicalbook.com. It is an organic compound with the molecular formula C₉H₁₁Cl and a molecular weight of approximately 154.64 g/mol evitachem.comsmolecule.comchemicalbook.com. This specific stereoisomer has defined physical and chemical properties.

Table 2: Properties of the Analog ((2S)-2-Chloropropyl)benzene

| Property | Value |

| IUPAC Name | [(2S)-2-chloropropyl]benzene evitachem.comsmolecule.com |

| Molecular Formula | C₉H₁₁Cl evitachem.comsmolecule.com |

| Molecular Weight | 154.63 g/mol evitachem.comsmolecule.com |

| Boiling Point | 195.84 °C to 211.1 °C smolecule.com |

| Density | 1.027 g/cm³ smolecule.com |

The synthesis and study of specific stereoisomers of this compound derivatives are important, particularly for applications in fields like pharmaceuticals, where the biological activity of enantiomers can differ significantly.

Applications of Derivatives in Organic Synthesis

Derivatives of this compound serve as versatile intermediates in organic synthesis. The molecule possesses several reactive sites that can be targeted for further chemical modification:

The Aromatic Ring: Can undergo electrophilic substitution to introduce a wide range of functional groups, as detailed previously.

The Chlorine Atom: Can be displaced by various nucleophiles in substitution reactions (Sₙ1 or Sₙ2) to form new bonds. For example, reaction with hydroxide (B78521) can yield an alcohol, while reaction with an amine can produce a new amine derivative smolecule.com.

Elimination Reactions: Under the influence of a strong base, the compound can undergo an elimination reaction to form an alkene smolecule.com.

The analog, ((2S)-2-Chloropropyl)benzene, is noted for its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals evitachem.comsmolecule.com. Similarly, derivatives of this compound can act as building blocks for constructing more complex molecular architectures with potential applications in materials science and medicinal chemistry evitachem.comcompoundchem.com. The ability to introduce various substituents onto the benzene ring allows for the fine-tuning of the molecule's properties for specific synthetic targets.

Environmental Fate and Degradation Studies of 2 Chloropropoxy Benzene

Photochemical Degradation Pathways

Photochemical degradation, involving the absorption of light energy, can be a significant transformation pathway for aromatic compounds in the atmosphere and surface waters. For (2-Chloropropoxy)benzene, two primary photochemical degradation mechanisms are plausible: direct photolysis and indirect photo-oxidation.

Direct photolysis occurs when the molecule itself absorbs ultraviolet (UV) radiation, leading to the cleavage of chemical bonds. The ether linkage and the carbon-chlorine bond are potential sites for such cleavage. Studies on other aromatic ethers suggest that the ether bond can be cleaved under UV irradiation. For instance, research on the photochemical degradation of 2,4-D, a phenoxy herbicide, has shown that a major reaction is the cleavage of the ether bond to produce 2,4-dichlorophenol (B122985). epa.gov

Indirect photo-oxidation involves reactions with photochemically generated reactive species, most notably hydroxyl radicals (•OH) in the atmosphere and in water. These radicals are highly reactive and can initiate the degradation of a wide range of organic compounds. The reaction of •OH with aromatic compounds typically proceeds via addition to the benzene (B151609) ring or hydrogen abstraction from alkyl groups. For this compound, reaction with •OH is expected to be a primary atmospheric degradation pathway. The rate of this reaction will be influenced by the presence of the chlorine and propoxy substituents on the benzene ring.

The photochemical degradation of chlorobenzene (B131634), a related compound, has been studied in the presence of a photo-Fenton's reagent, which generates hydroxyl radicals. oregonstate.edu These studies demonstrate that the degradation rate is influenced by factors such as pH, the concentration of the compound, and the intensity of light. oregonstate.edu While direct sunlight is less effective at causing photodecomposition in surface waters due to the presence of suspended matter, these processes are crucial in the atmosphere. epa.gov

Biodegradation Mechanisms and Microbial Transformations

Biodegradation is a critical process determining the environmental persistence of many organic pollutants. The biodegradability of chlorinated aromatic compounds is highly dependent on the degree and position of chlorine substitution, as well as the presence of other functional groups. eurochlor.org

The structure of this compound, containing both a chlorine atom and an ether linkage, suggests that its biodegradation could be initiated by several enzymatic pathways in microorganisms. Generally, the biodegradation of chlorinated aromatic compounds can proceed under both aerobic and anaerobic conditions.

Aerobic Biodegradation: Under aerobic conditions, microorganisms often utilize oxygenases to initiate the degradation of aromatic rings. For chlorinated aromatics, this can involve the cleavage of the aromatic ring, often preceded or followed by dehalogenation. The ether linkage in this compound could also be a target for enzymatic cleavage, a process known as O-dealkylation. This would lead to the formation of a chlorophenol and a propanol (B110389) derivative. The resulting chlorophenol would then be subject to further degradation. The presence of the chlorine atom can, however, make the compound more resistant to microbial attack compared to its non-chlorinated counterpart. slideshare.net

Anaerobic Biodegradation: In the absence of oxygen, a different set of microbial pathways is active. For chlorinated aromatic compounds, reductive dehalogenation (halorespiration) is a key process, where the chlorine atom is removed and replaced by a hydrogen atom. eurochlor.org This process is often the initial step in the anaerobic degradation of more highly chlorinated compounds, making them more amenable to subsequent degradation. The ether bond can also be cleaved under anaerobic conditions.